

Introduction: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: Ethyl 4-aminopicolinate

Cat. No.: B1419766

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Ethyl 4-aminopicolinate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic ethyl ester, makes it a highly versatile and valuable scaffold. This guide provides an in-depth analysis of the theoretical properties of **Ethyl 4-aminopicolinate**, offering insights into its physicochemical characteristics, spectroscopic profile, synthetic accessibility, and its role as a key intermediate in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of these core properties is paramount for leveraging this molecule to its full potential in designing next-generation chemical entities.

The molecule's significance is highlighted by its documented use as a reagent in the synthesis of bicyclic pyrimidines, which act as potent inhibitors of transforming growth factor- β (TGF- β), a key signaling pathway implicated in numerous diseases, including cancer and fibrosis[1]. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs.

Part 1: Core Physicochemical and Structural Properties

The fundamental physical and chemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. **Ethyl 4-aminopicolinate** is typically a pale-yellow to yellow-brown solid or crystalline substance under standard conditions[2][3].

Below is a diagram of the chemical structure generated using Graphviz.

Caption: Chemical structure of **Ethyl 4-aminopicolinate**.

A summary of its key identifiers and properties is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	773140-43-5	[1][2][3][4]
IUPAC Name	ethyl 4-aminopyridine-2-carboxylate	[3]
Synonyms	Ethyl 4-aminopicolinate, 4-Amino-2-pyridinecarboxylic acid ethyl ester	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1][2][4]
Molecular Weight	166.18 g/mol	[1][4]
Appearance	Pale-yellow to yellow-brown solid	[3]
Solubility	Soluble in polar organic solvents	[2]
Storage	-20°C to 8°C	[1][3]
InChI Key	JEGLDMPBDKDOQM-UHFFFAOYSA-N	[3][4]
SMILES	CCOC(=O)c1cc(ccn1)N	[2]

The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, which can influence its solubility and interactions with biological targets[2]. Its ester functionality makes it susceptible to hydrolysis under acidic or basic conditions, a key consideration for reaction and formulation design.

Part 2: Theoretical Spectroscopic Profile

Spectroscopic analysis is critical for structure elucidation and quality control. While specific experimental spectra for **Ethyl 4-aminopicolinate** are not widely published, a theoretical profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. The ethyl group should present as a triplet (3H, corresponding to the -CH₃) and a quartet (2H, corresponding to the -OCH₂-). The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing ester group. The amino group protons (-NH₂) will likely appear as a broad singlet.

Caption: Theoretical ¹H NMR peak assignments for **Ethyl 4-aminopicolinate**.

Note: The image in the DOT script is a placeholder. In a real scenario, a chemical structure image with labeled protons (a-f) would be used.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The ester carbonyl carbon would be the most downfield (~165 ppm), followed by the aromatic carbons of the pyridine ring (~110-160 ppm). The carbons of the ethyl group would appear upfield, with the -OCH₂- carbon around 61 ppm and the -CH₃ carbon around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **Ethyl 4-aminopicolinate** is predicted to show characteristic absorption bands:

- N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
- C=O Stretching: A strong, sharp peak around 1700-1750 cm⁻¹, indicative of the ester carbonyl group.
- Aromatic C=C and C=N Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretching: A strong peak in the 1100-1300 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr).
- **Pellet Formation:** The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- **Spectrum Recording:** The IR spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- **Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption peaks corresponding to the molecule's functional groups[5].

Mass Spectrometry (MS)

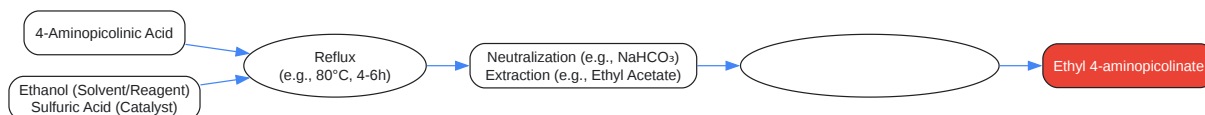
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- **Molecular Ion (M^+):** The electron ionization (EI) mass spectrum should show a molecular ion peak at $m/z = 166$.
- **Fragmentation:** Common fragmentation pathways would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$, $m/z = 45$) to give a fragment at $m/z = 121$, or the loss of an ethylene molecule (C_2H_4) via McLafferty rearrangement, followed by other characteristic losses[6].

Part 3: Synthesis and Chemical Reactivity

A plausible and common method for the synthesis of **Ethyl 4-aminopicolinate** is the Fischer esterification of its corresponding carboxylic acid, 4-aminopicolinic acid.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **Ethyl 4-aminopicolinate**.

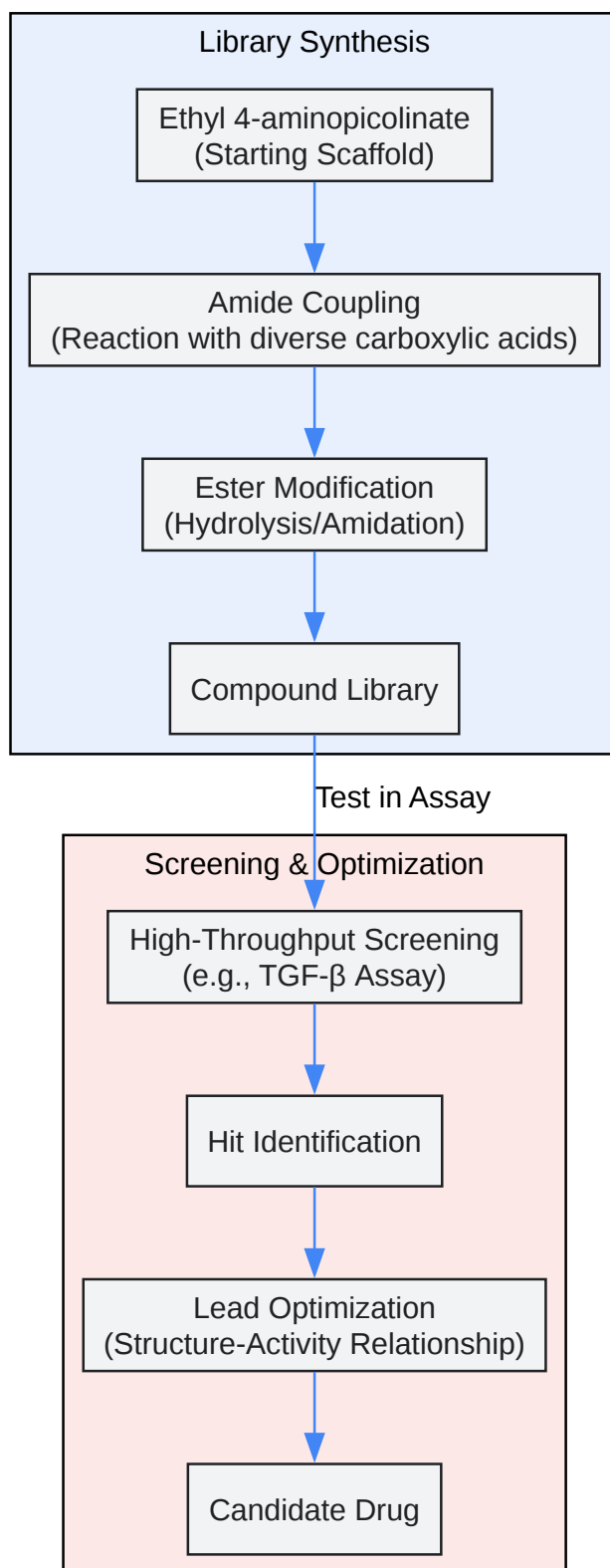
Reactivity Insights: The molecule's reactivity is governed by its three key functional domains:

- **The Amino Group:** As a primary aromatic amine, it is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. This site is often the starting point for building more complex molecular structures.
- **The Ethyl Ester:** The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, particularly saponification (hydrolysis) under basic conditions to yield the corresponding carboxylate. It can also be converted to an amide by reacting with amines.
- **The Pyridine Ring:** The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is less favorable than in other systems. The ring nitrogen is basic and can be protonated or alkylated.

Part 4: Applications in Drug Discovery

Ethyl 4-aminopicolinate is a valuable building block for creating libraries of compounds for high-throughput screening. Its utility as a precursor for TGF- β inhibitors demonstrates its importance in developing targeted therapies^[1]. The amino group can serve as an anchor point for attaching various pharmacophores, while the ester can be modified to tune solubility and pharmacokinetic properties.

Drug Discovery Workflow Application



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Caption: Use of **Ethyl 4-aminopicolinate** in a drug discovery workflow.

Part 5: Safety and Handling

Based on available safety data, **Ethyl 4-aminopicolinate** is classified with several hazards. Proper handling is crucial to ensure laboratory safety.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].

Handling Protocol:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place as recommended (-20°C to 8°C)[1][3].

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